6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a vinyl group, a piperidinyl group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolothiadiazole core: This can be achieved by reacting appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl derivatives in a substitution reaction.
Vinylation: The vinyl group can be introduced through a Heck reaction or similar coupling reactions.
Attachment of the piperidinyl group: This step involves the use of piperidine derivatives in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the vinyl group, converting it to an ethyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- **6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, or selectivity towards certain molecular targets.
Properties
Molecular Formula |
C17H18ClN5O2S2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-27(24,25)22-10-8-13(9-11-22)16-19-20-17-23(16)21-15(26-17)7-6-12-4-2-3-5-14(12)18/h2-7,13H,8-11H2,1H3/b7-6+ |
InChI Key |
YFTGZBHBCGWQSU-VOTSOKGWSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4Cl |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.